molecular formula C14H16N4O2 B12914644 Semicarbazide, 4-(m-methoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)- CAS No. 119033-92-0

Semicarbazide, 4-(m-methoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)-

Cat. No.: B12914644
CAS No.: 119033-92-0
M. Wt: 272.30 g/mol
InChI Key: SSPJOVCZZVRSES-XNTDXEJSSA-N
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Description

Semicarbazide, 4-(m-methoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)- is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
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Biological Activity

Semicarbazide, 4-(m-methoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)-, also known by its CAS number 119033-92-0, is a compound with notable biological activities. This article provides a comprehensive overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₄H₁₆N₄O₂
  • Molecular Weight : 272.30 g/mol
  • Density : 1.194 g/cm³
  • Index of Refraction : 1.59
  • Toxicity : Moderately toxic by ingestion with an LD50 of 1002 mg/kg in rats .

1. Antimicrobial Activity

Research indicates that semicarbazide derivatives exhibit significant antimicrobial properties. A study on related compounds shows that thiosemicarbazide derivatives have potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds tested against Escherichia coli and Staphylococcus aureus demonstrated effective inhibition at low concentrations (0.1 mg/ml) .

CompoundTarget BacteriaMIC (mg/ml)
Compound 1E. coli0.4 - 0.5
Compound 2S. aureus0.1
Compound 3E. coli, S. aureus0.1

2. Anticonvulsant Activity

The anticonvulsant potential of semicarbazide derivatives has been explored in various studies. A series of substituted semicarbazones were synthesized and evaluated for their ability to prevent seizures in animal models using the maximal electroshock (MES) method. Results indicated that compounds with aryl substitutions near the semicarbazone moiety exhibited significant anticonvulsant activity .

Compound NameAdministration MethodActivity Level
4-(4′-fluoro phenyl) levulinic acid semicarbazoneIntraperitonealHigh
Unsubstituted levulinic acid semicarbazoneIntraperitonealInactive

3. Antifungal Activity

Antifungal properties have also been attributed to semicarbazide derivatives, particularly those with pyrrole structures. These compounds have shown effectiveness against various fungal strains, although specific data on the compound remains limited .

Case Study 1: Antibacterial Efficacy

A comparative study analyzed the antibacterial efficacy of several thiosemicarbazides, including derivatives similar to semicarbazide, against clinical isolates of bacteria. The results highlighted that certain structural modifications significantly enhanced antibacterial activity, suggesting a potential pathway for drug development targeting resistant bacterial strains .

Case Study 2: Anticonvulsant Testing

In a controlled experiment involving mice, several derivatives of semicarbazide were administered to evaluate their anticonvulsant effects under induced seizure conditions. The study concluded that specific substitutions on the semicarbazone structure could lead to improved therapeutic profiles for managing epilepsy .

Properties

CAS No.

119033-92-0

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-[(E)-(1-methylpyrrol-2-yl)methylideneamino]urea

InChI

InChI=1S/C14H16N4O2/c1-18-8-4-6-12(18)10-15-17-14(19)16-11-5-3-7-13(9-11)20-2/h3-10H,1-2H3,(H2,16,17,19)/b15-10+

InChI Key

SSPJOVCZZVRSES-XNTDXEJSSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CN1C=CC=C1C=NNC(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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